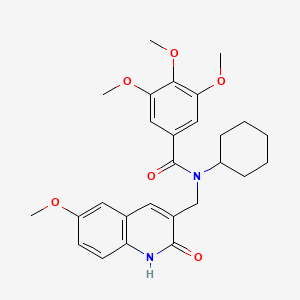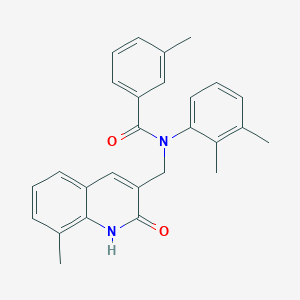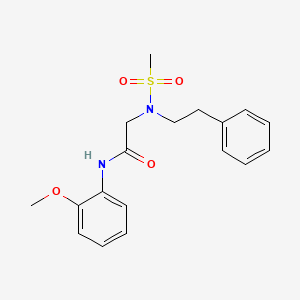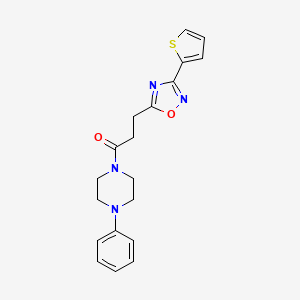![molecular formula C20H19N5O B7685216 N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7685216.png)
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide is a compound that belongs to the class of pyrazoloquinolinesThe structure of this compound consists of a pyrazoloquinoline core with a butyl group and an isonicotinamide moiety, which contribute to its unique chemical properties and biological activities .
Méthodes De Préparation
The synthesis of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide can be achieved through several synthetic routes. One common method involves the Friedländer condensation, which is a reaction between an o-aminobenzaldehyde and a pyrazolone derivative . Another approach is the multicomponent synthesis, which involves the reaction of anthranilic acid derivatives with various reagents to form the pyrazoloquinoline core . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions can be carried out using halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules . In biology, it has potential as a fluorescent sensor due to its photophysical properties . In medicine, it may exhibit biological activities such as anticancer, antimicrobial, and anti-inflammatory effects . Additionally, it can be used in the development of new materials with specific properties for industrial applications.
Mécanisme D'action
The mechanism of action of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied. Further research is needed to fully elucidate the mechanism of action of this compound.
Comparaison Avec Des Composés Similaires
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide can be compared with other similar compounds, such as 1,3-dimethyl-N-(4-propionylphenyl)-1H-pyrazolo[3,4-b]quinolin-4-amine and N-(4-acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine These compounds share a similar pyrazoloquinoline core but differ in their substituents, which can affect their biological activities and chemical properties
Propriétés
IUPAC Name |
N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-2-3-12-25-19-16(13-15-6-4-5-7-17(15)22-19)18(24-25)23-20(26)14-8-10-21-11-9-14/h4-11,13H,2-3,12H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZCWMNPXBHWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5E)-5-[(2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7685151.png)
![N-(4-fluorophenyl)-2-(4-{(E)-[2-(hydroxyacetyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B7685153.png)
![1-[4-Methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]-4-phenylpiperazine](/img/structure/B7685159.png)
![N-(2,5-dimethylphenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7685162.png)
![4-ethoxy-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7685164.png)
![3-[4-(propylsulfamoyl)phenyl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B7685166.png)
![N-(4-ethoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7685170.png)

![2-[4-(propylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7685190.png)


![N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxyacetamide](/img/structure/B7685206.png)
![4-{2-Nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}morpholine](/img/structure/B7685221.png)

